molecular formula C28H29N3 B12581743 2,2-Diphenyl-N,N-bis[2-(pyridin-2-yl)ethyl]ethan-1-amine CAS No. 501911-35-9

2,2-Diphenyl-N,N-bis[2-(pyridin-2-yl)ethyl]ethan-1-amine

Cat. No.: B12581743
CAS No.: 501911-35-9
M. Wt: 407.5 g/mol
InChI Key: UWFPZKYBGQJJFE-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N,N-bis[2-(pyridin-2-yl)ethyl]ethan-1-amine is an organic compound characterized by its complex structure, which includes two phenyl groups and two pyridin-2-yl groups attached to an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-N,N-bis[2-(pyridin-2-yl)ethyl]ethan-1-amine typically involves the reaction of 2-aminopyridine with 2-bromopyridine in the presence of a palladium catalyst, such as palladium acetate, and a base like sodium tert-butoxide in a solvent like toluene . The reaction is carried out under reflux conditions for a specified period, usually around 2 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-N,N-bis[2-(pyridin-2-yl)ethyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines with altered substituents.

Scientific Research Applications

2,2-Diphenyl-N,N-bis[2-(pyridin-2-yl)ethyl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-N,N-bis[2-(pyridin-2-yl)ethyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-yl groups can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s structure allows it to interact with nucleic acids and proteins, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diphenyl-N,N-bis[2-(pyridin-2-yl)ethyl]ethan-1-amine is unique due to its dual pyridin-2-yl groups and phenyl groups, which provide a distinct structural framework for interactions with various molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

501911-35-9

Molecular Formula

C28H29N3

Molecular Weight

407.5 g/mol

IUPAC Name

2,2-diphenyl-N,N-bis(2-pyridin-2-ylethyl)ethanamine

InChI

InChI=1S/C28H29N3/c1-3-11-24(12-4-1)28(25-13-5-2-6-14-25)23-31(21-17-26-15-7-9-19-29-26)22-18-27-16-8-10-20-30-27/h1-16,19-20,28H,17-18,21-23H2

InChI Key

UWFPZKYBGQJJFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN(CCC2=CC=CC=N2)CCC3=CC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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